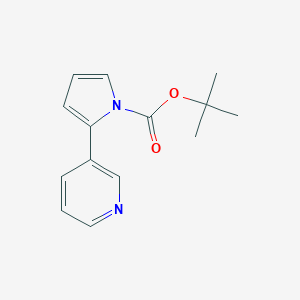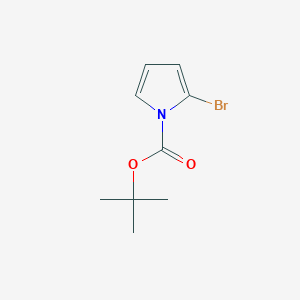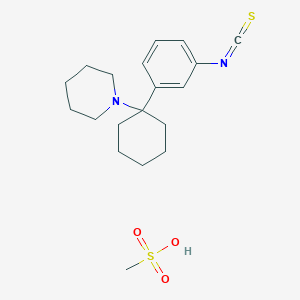
N-メチルシチシン
概要
説明
科学的研究の応用
N-Methylcytisine has a wide range of scientific research applications:
作用機序
Target of Action
N-Methylcytisine is an alkaloid that primarily targets the nicotinic acetylcholine receptors (nAChRs) in the central nervous system . It selectively binds to nAChRs over muscarinic acetylcholine receptors . It also targets the viral envelope protein and NS2B-NS3 protease of the dengue virus .
Mode of Action
N-Methylcytisine interacts with its targets by binding to them. It exhibits a strong affinity for nAChRs, which are pivotal in transmitting signals in the nervous system . In the case of the dengue virus, N-Methylcytisine thio derivatives inhibit the virus at both the entry stage (including virus attachment) and post-entry stages of the viral life cycle .
Biochemical Pathways
The biochemical pathways affected by N-Methylcytisine are primarily those involving nAChRs and the life cycle of the dengue virus. By binding to nAChRs, N-Methylcytisine can influence neuronal signaling . In terms of antiviral activity, it disrupts the life cycle of the dengue virus, inhibiting both the entry and post-entry stages .
Pharmacokinetics
Its strong binding affinity for nachrs suggests that it may have good bioavailability .
Result of Action
The binding of N-Methylcytisine to nAChRs can influence neuronal signaling, potentially affecting various neurological processes . Its antiviral activity against the dengue virus could potentially be harnessed for therapeutic purposes .
生化学分析
Biochemical Properties
N-Methylcytisine interacts with nicotinic acetylcholine receptors (nAChRs), selectively binding to these receptors over muscarinic acetylcholine receptors . This interaction influences biochemical reactions within the cell, particularly those related to signal transmission.
Cellular Effects
N-Methylcytisine has been found to have significant effects on various types of cells and cellular processes. For instance, it has been observed to inhibit the production of nitric oxide in macrophages and suppress the proliferation of certain cell lines . These effects are likely due to N-Methylcytisine’s influence on cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of N-Methylcytisine primarily involves its interaction with nAChRs. As an agonist, N-Methylcytisine binds to these receptors, influencing their activity and subsequently affecting various cellular processes . This can lead to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of N-Methylcytisine in laboratory settings are limited, it is known that the compound’s effects can be observed following its administration and interaction with nAChRs
Dosage Effects in Animal Models
The effects of N-Methylcytisine can vary with different dosages in animal models. While specific dosage-related studies are limited, it is known that N-Methylcytisine can exert significant biological effects even at relatively low concentrations .
Metabolic Pathways
N-Methylcytisine is involved in various metabolic pathways, primarily due to its interaction with nAChRs . This interaction can influence metabolic flux and metabolite levels within the cell.
Transport and Distribution
The transport and distribution of N-Methylcytisine within cells and tissues are likely influenced by its lipophilic nature and its interaction with nAChRs
Subcellular Localization
The subcellular localization of N-Methylcytisine is likely influenced by its interaction with nAChRs, which are located in various regions within the cell
準備方法
Synthetic Routes and Reaction Conditions: N-Methylcytisine can be synthesized through various methods. One approach involves the nitration of cytisine followed by reduction. For example, nitration with sodium nitrate in concentrated sulfuric acid can yield nitro derivatives, which are then reduced using catalytic hydrogenation over palladium on carbon to obtain N-Methylcytisine .
Industrial Production Methods: Industrial production of N-Methylcytisine typically involves extraction from plant sources, followed by purification using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ion Exchange Chromatography (IEC) are commonly used for the separation and purification of N-Methylcytisine from plant extracts .
化学反応の分析
Types of Reactions: N-Methylcytisine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction of nitro derivatives to amino derivatives using catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon or tin(II) chloride in methanol.
Substitution: Sodium azide or amines in the presence of suitable solvents.
Major Products:
Oxidation: N-Methylcytisine N-oxide.
Reduction: Amino derivatives of N-Methylcytisine.
Substitution: Azido or amino-substituted N-Methylcytisine.
類似化合物との比較
Cytisine: A closely related quinolizidine alkaloid with similar biological activities.
Lupinine: Another quinolizidine alkaloid with neuropharmacological properties.
Sparteine: Known for its use in medicinal chemistry and similar structural features.
Uniqueness: N-Methylcytisine is unique due to its specific binding affinity to nicotinic acetylcholine receptors and its potential nootropic and antihypoxic activities . Its distinct chemical structure allows for selective interactions that are not observed with other similar compounds.
特性
CAS番号 |
486-86-2 |
|---|---|
分子式 |
C12H16N2O |
分子量 |
204.27 g/mol |
IUPAC名 |
(1S,9R)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C12H16N2O/c1-13-6-9-5-10(8-13)11-3-2-4-12(15)14(11)7-9/h2-4,9-10H,5-8H2,1H3/t9-,10+/m1/s1 |
InChIキー |
CULUKMPMGVXCEI-ZJUUUORDSA-N |
SMILES |
CN1CC2CC(C1)C3=CC=CC(=O)N3C2 |
異性体SMILES |
CN1C[C@H]2C[C@@H](C1)C3=CC=CC(=O)N3C2 |
正規SMILES |
CN1CC2CC(C1)C3=CC=CC(=O)N3C2 |
外観 |
Brown powder |
Key on ui other cas no. |
63699-79-6 486-86-2 |
ピクトグラム |
Irritant |
同義語 |
N-methyl-cytisine N-methylcytisine N-methylcytisine, monohydrochloride, (1S)-isomer N-methylcytisine, monohydroiodide, (1R-cis)-isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride](/img/structure/B15720.png)

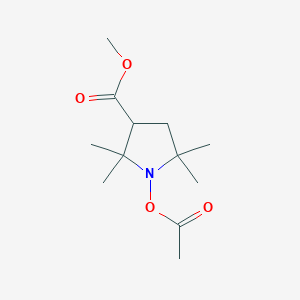


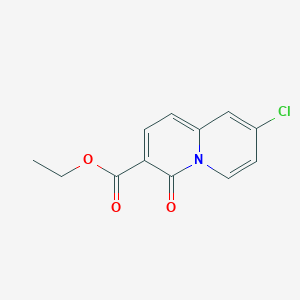
![Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate](/img/structure/B15735.png)

